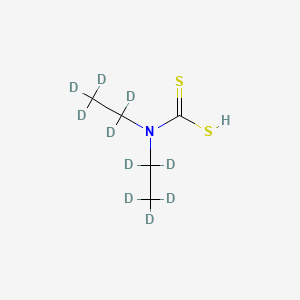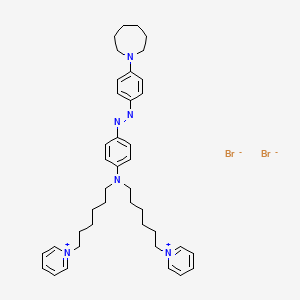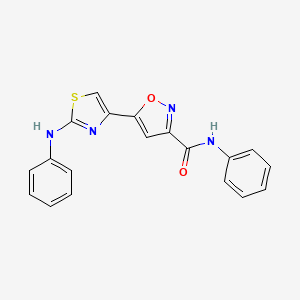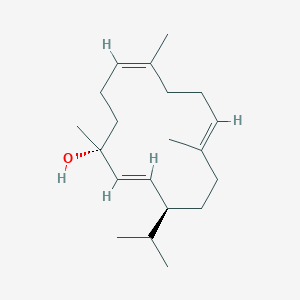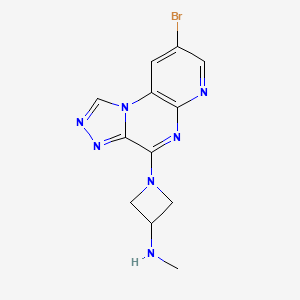
Izuforant
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Izuforant involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving bromination, cyclization, and amination .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then formulated into various forms for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
Izuforant undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include bromine, amines, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced derivatives, as well as various substituted analogs.
Aplicaciones Científicas De Investigación
Izuforant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of histamine receptors and serotonin receptors.
Biology: Investigated for its effects on cellular signaling pathways and immune responses.
Mecanismo De Acción
Izuforant exerts its effects by acting as an antagonist of the histamine H4 receptor and binding to the human serotonin 3 receptor. The compound inhibits the activation of these receptors, thereby reducing inflammation and itching. The molecular targets and pathways involved include the histamine-induced initiation of inflammatory and itch mechanisms via the histamine 4 receptor .
Comparación Con Compuestos Similares
Similar Compounds
Histamine H4 Receptor Antagonists: Other compounds in this category include JNJ 7777120 and VUF 6002, which also target the histamine H4 receptor.
Serotonin Receptor Antagonists: Compounds such as ondansetron and granisetron, which target the serotonin 3 receptor, are similar to Izuforant in their mechanism of action.
Uniqueness
This compound is unique due to its dual activity as both a histamine H4 receptor antagonist and a serotonin 3 receptor antagonist. This dual activity makes it particularly effective in reducing inflammation and itching, setting it apart from other compounds that target only one of these receptors .
Propiedades
Número CAS |
1429374-83-3 |
|---|---|
Fórmula molecular |
C12H12BrN7 |
Peso molecular |
334.17 g/mol |
Nombre IUPAC |
1-(12-bromo-2,4,5,8,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-7-yl)-N-methylazetidin-3-amine |
InChI |
InChI=1S/C12H12BrN7/c1-14-8-4-19(5-8)11-12-18-16-6-20(12)9-2-7(13)3-15-10(9)17-11/h2-3,6,8,14H,4-5H2,1H3 |
Clave InChI |
MMVBKZHQTLDYKG-UHFFFAOYSA-N |
SMILES canónico |
CNC1CN(C1)C2=NC3=C(C=C(C=N3)Br)N4C2=NN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
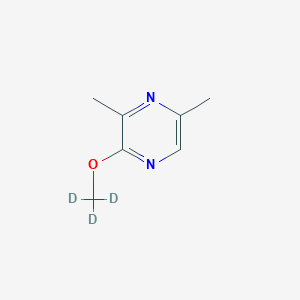
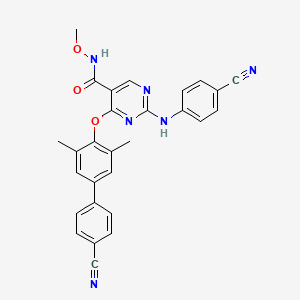
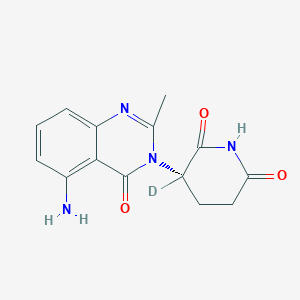
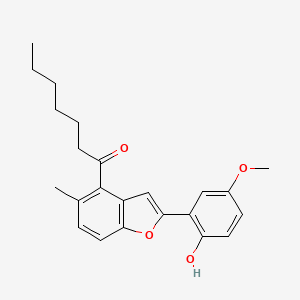
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
![2H-1-Benzopyran-2-one, 6-[(1R,2S)-2,3-dihydroxy-1-methoxy-3-methylbutyl]-7-methoxy-](/img/structure/B12394301.png)
